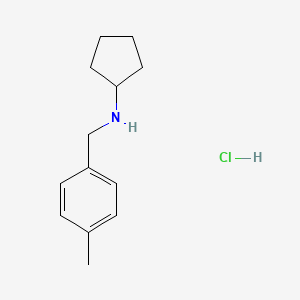

N-(4-Methylbenzyl)cyclopentanamine hydrochloride; 95%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(4-Methylbenzyl)cyclopentanamine hydrochloride” is a chemical compound with the CAS Number: 70000-57-6 . It has a molecular weight of 225.76 and its IUPAC name is N-(4-methylbenzyl)cyclopentanamine hydrochloride . The compound is typically stored at room temperature and is available in solid form .

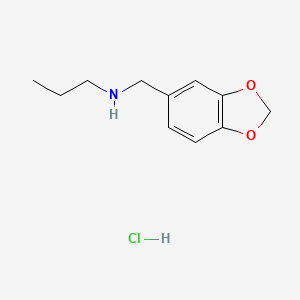

Molecular Structure Analysis

The InChI code for “N-(4-Methylbenzyl)cyclopentanamine hydrochloride” is 1S/C13H19N.ClH/c1-11-6-8-12(9-7-11)10-14-13-4-2-3-5-13;/h6-9,13-14H,2-5,10H2,1H3;1H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis

“N-(4-Methylbenzyl)cyclopentanamine hydrochloride” is a solid at room temperature . It has a molecular weight of 225.76 .科学的研究の応用

1. Peripheral Dopamine Blocking Agent

N-(4-Methylbenzyl)cyclopentanamine hydrochloride has been synthesized and studied for its role as a peripheral dopamine blocking agent. Jarboe et al. (1978) found that the compound was effective in antagonizing the low-dose hypotensive effect of dopamine, suggesting its potential use in cardiovascular research (Jarboe, Lipson, Bannon, & Dunnigan, 1978).

2. Inhibition of Nucleoside Transport Proteins

The compound's derivative, particularly its use in the context of nucleoside transport proteins, has been studied. Tromp et al. (2005) explored the synthesis and biological evaluation of N-(4-Methylbenzyl)cyclopentanamine hydrochloride derivatives as inhibitors of the nucleoside transport protein ENT1 (Tromp, Spanjersberg, von Frijtag Drabbe Künzel, & IJzerman, 2005).

3. Corrosion Inhibition in Industrial Applications

Interestingly, derivatives of N-(4-Methylbenzyl)cyclopentanamine hydrochloride have been explored in industrial applications, such as corrosion inhibition. Aziz et al. (2022) discussed the use of a related compound as an acid corrosion inhibitor for mild steel surfaces in hydrochloric acid, showcasing its utility beyond the biological context (Aziz, Abdulkareem, Annon, Hanoon, Al-Kaabi, Shaker, Alamiery, Wan Nor Roslam Wan Isahak, & Takriff, 2022).

4. Synthesis of Benzylamine Derivatives

The synthesis of benzylamine derivatives, including N-(4-Methylbenzyl)cyclopentanamine hydrochloride, has been an area of interest. Clark et al. (1984) studied the synthesis of a series of 4-aminobenzamides, highlighting the chemical properties and potential applications of such compounds (Clark, Wells, Sansom, Norris, Dockens, & Ravis, 1984).

5. Application in Biomimetic Alkaloid Syntheses

The compound and its derivatives have also been used in biomimetic alkaloid syntheses. Kuehne and Earley (1983) reported on two total syntheses of minovincine, employing methods that could potentially involve N-(4-Methylbenzyl)cyclopentanamine hydrochloride or similar compounds (Kuehne & Earley, 1983).

Safety and Hazards

特性

IUPAC Name |

N-[(4-methylphenyl)methyl]cyclopentanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N.ClH/c1-11-6-8-12(9-7-11)10-14-13-4-2-3-5-13;/h6-9,13-14H,2-5,10H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPLVXXMDIYPLEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC2CCCC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00589486 |

Source

|

| Record name | N-[(4-Methylphenyl)methyl]cyclopentanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

70000-57-6 |

Source

|

| Record name | N-[(4-Methylphenyl)methyl]cyclopentanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine hydrochloride](/img/structure/B6319656.png)

![(Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine hydrochloride](/img/structure/B6319672.png)

![N,N-Dimethyl-4-{[(propan-2-yl)amino]methyl}aniline hydrochloride](/img/structure/B6319680.png)

![{[1-(4-Chlorophenyl)cyclopentyl]methyl}amine hydrobromide](/img/structure/B6319695.png)

![Butyl[(2,4-dichlorophenyl)methyl]amine hydrochloride](/img/structure/B6319717.png)

amine hydrochloride](/img/structure/B6319730.png)

![{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(2-methylpropyl)amine hydrochloride](/img/structure/B6319731.png)

![{[3-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine hydrochloride](/img/structure/B6319736.png)

amine hydrochloride](/img/structure/B6319741.png)

![(2-Methylpropyl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6319771.png)